molecular formula C11H16ClN3 B094919 3-Chloro-4-(4-methylpiperazin-1-yl)aniline CAS No. 16154-72-6

3-Chloro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B094919
CAS No.: 16154-72-6
M. Wt: 225.72 g/mol
InChI Key: LOCKPKWGFIBYLB-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16ClN3. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 4-methylpiperazin-1-yl group at the fourth position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Chloro-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H16ClN3C_{11}H_{16}ClN_3 and a molecular weight of 225.72 g/mol. This compound, characterized by its unique structure featuring a chloro group and a piperazine moiety, has garnered attention in pharmacological research due to its potential biological activities and applications in drug development.

Chemical Structure and Synthesis

The synthesis of this compound typically involves N-substitution reactions. A common method includes the reaction of 3-chloro-4-nitroaniline with 1-methylpiperazine in the presence of a base like sodium carbonate, using a polar solvent such as ethanol. This synthetic route can be optimized for higher yields through advanced purification techniques like recrystallization and chromatography.

Pharmacological Potential

Research indicates that this compound interacts with various biological targets, influencing their activity. Its ability to modulate enzyme activity makes it valuable in pharmacological research. Preliminary studies suggest potential interactions with receptors and enzymes that are crucial for understanding its pharmacodynamics and pharmacokinetics.

The specific mechanisms of action for this compound are still under investigation. However, its structure suggests that it may act as a precursor in drug development, potentially leading to compounds with enhanced therapeutic properties. The compound's interactions with molecular targets could lead to various biological effects, including cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Cytotoxic Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, related compounds demonstrated IC50 values in the micromolar range, indicating potential as anticancer agents .
  • Apoptosis Induction : Flow cytometry assays revealed that certain derivatives can induce apoptosis in cancer cells in a dose-dependent manner. This effect is associated with increased caspase activity, suggesting that these compounds may trigger apoptotic pathways .
  • Selectivity and Binding Affinity : Molecular docking studies have indicated strong hydrophobic interactions between the aromatic rings of related compounds and amino acid residues in target receptors, which may enhance selectivity for specific biological targets .

Comparative Analysis

The following table summarizes some structural analogs of this compound along with their unique features:

Compound NameSimilarityUnique Features
3-Chloro-4-(4-methylpiperazin-1-yl)methylaniline1.00Similar structure with a methyl group on the piperazine ring.
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine0.89Another derivative with minor structural variations.
3-Chloro-2-(4-methylpiperidin-1-yl)aniline0.73Contains a piperidine ring instead of piperazine.
3-(Piperazin-1-yl)aniline hydrochloride0.72Lacks the chlorine substitution on the aniline ring.

Properties

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCKPKWGFIBYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356193
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-72-6
Record name 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(4-methylpiperazin-1-yl)aniline
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (2.43 g, 9.5 mmol) in 2N HCl (35 mL) at RT was added tin (II) chloride (7.2 g, 38 mmol). After 1 h, the solids were collected by filtration and dissolved in aqueous 1 N NaOH (300 mL). The aqueous solution was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated to afford the title compound (2.02 g, 95%).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

298 mg (0.92 mmol) of [3-chloro-4-(4-methyl-piperazin-1-yl)-phenyl]-carbamic acid tert-butyl ester (Example 65b) are dissolved in 5 ml of 4 N HCl in dioxane. The solution is stirred for 4 h at 50° C., and after this time water is added and the pH is adjusted to 8 with NaHCO3. The suspension is extracted with n-butanol. The organic phase is washed with water, dried over MgSO4 and evaporated to dryness to provide the title compound. Title compound: ES-MS: 226.2 (M+H)+; analytical HPLC: tret=3.09 minutes (Grad 2).
Name
[3-chloro-4-(4-methyl-piperazin-1-yl)-phenyl]-carbamic acid tert-butyl ester
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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